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molecular formula C11H14O3 B8718843 2-(3,4-Methylenedioxyphenyl)-2-methylpropyl alcohol

2-(3,4-Methylenedioxyphenyl)-2-methylpropyl alcohol

Cat. No. B8718843
M. Wt: 194.23 g/mol
InChI Key: PPGNSVHWVIRQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04397864

Procedure details

In tetrahydrofuran, 2-(3,4-methylenedioxyphenyl)-2-methylpropionic acid was reduced with lithium aluminum hydride to give 2-(3,4-methylenedioxyphenyl)-2-methylpropyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([CH3:15])([CH3:14])[C:11](O)=[O:12])=[CH:4][C:3]=2[O:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([CH3:15])([CH3:14])[CH2:11][OH:12])=[CH:4][C:3]=2[O:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(C(=O)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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